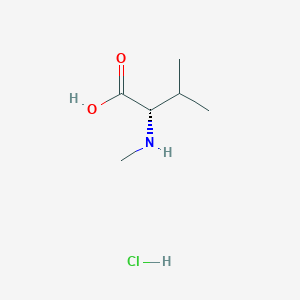N-Me-Val-OH.HCl
CAS No.: 18944-00-8
Cat. No.: VC4038597
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 18944-00-8 |
|---|---|
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol |
| IUPAC Name | (2S)-3-methyl-2-(methylamino)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H/t5-;/m0./s1 |
| Standard InChI Key | LLAKGSVMNLYWAQ-JEDNCBNOSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC.Cl |
| SMILES | CC(C)C(C(=O)O)NC.Cl |
| Canonical SMILES | CC(C)C(C(=O)O)NC.Cl |
Introduction
Structural Characteristics and Molecular Identity
N-Methyl-L-valine hydrochloride belongs to the class of N-methylated α-amino acids, where a methyl group substitutes the amide hydrogen of L-valine. Its molecular formula is C₆H₁₃NO₂·HCl, with a molecular weight of 167.64 g/mol (base: 131.17 g/mol + HCl) . The compound’s stereochemistry is defined by the L-configuration at the α-carbon, preserved during its synthesis to maintain compatibility with biological systems .
Crystallographic and Spectroscopic Data
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its zwitterionic structure in the solid state, with the hydrochloride stabilizing the protonated amine group. The methyl group at the nitrogen atom induces steric hindrance, influencing its reactivity in peptide bond formation . Key spectroscopic features include:
-
IR spectra: Characteristic peaks at 1740 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (N-H stretch of ammonium ion) .
-
Optical rotation: (c = 1 in 1 M HCl), indicating its chiral purity .
Comparative Analysis with Related Derivatives
N-Me-Val-OH·HCl differs from its non-methylated counterpart, L-valine, in solubility and lipophilicity. The methyl group reduces hydrogen-bonding capacity, increasing its permeability across lipid membranes . Table 1 summarizes its physicochemical properties alongside related compounds.
Table 1: Physicochemical Properties of N-Me-Val-OH·HCl and Analogues
Synthesis and Production Methodologies
Chemical Synthesis Routes
N-Me-Val-OH·HCl is typically synthesized via two primary routes:
-
Reductive Methylation: L-Valine reacts with formaldehyde under reductive conditions (e.g., sodium cyanoborohydride), followed by hydrochloric acid quenching to yield the hydrochloride salt .
-
Ribosomal Incorporation: Advanced biological methods utilize modified ribosomes to incorporate N-methylated amino acids directly into growing peptide chains, enabling high-fidelity production of complex peptides .
A breakthrough in chemical synthesis involves the use of Brønsted acids (e.g., trifluoroacetic acid) to accelerate acyl imidazolium intermediate formation, reducing racemization and improving yields to >90% . This method is particularly effective for large-scale production.
Industrial-Scale Purification
Post-synthesis purification employs recrystallization from ethanol-water mixtures, achieving >98% purity (TLC) . High-performance liquid chromatography (HPLC) with C18 columns further ensures enantiomeric excess >99% for pharmaceutical applications .
Physicochemical and Stability Profiles
Thermal and Solubility Properties
N-Me-Val-OH·HCl exhibits a melting point of 82–84°C , with decomposition observed above 200°C. Its solubility profile is markedly improved over L-valine, with 762.37 mM solubility in water at 25°C . The compound is sparingly soluble in organic solvents like DMSO and methanol, making it suitable for aqueous reaction systems .
Applications in Peptide Synthesis and Drug Development
Enhancing Peptide Bioavailability
N-Methylation of valine residues reduces peptide backbone flexibility, conferring resistance to proteolytic degradation. This modification is critical in designing orally bioavailable therapeutics, such as cyclosporine analogs . For example, ribosomal synthesis of tris-N-methylated peptides (e.g., N-Me-Leu-N-Me-Val-N-Me-Thr) achieves serum half-lives exceeding 24 hours, compared to <1 hour for non-methylated variants .
Case Study: Pterulamides I-IV Synthesis
The total synthesis of pterulamides, naturally occurring antimicrobial peptides, utilized N-Me-Val-OH·HCl as a key building block. The Brønsted acid-mediated method enabled efficient coupling of N-methylated residues, achieving 85% yield in micro-flow reactors .
Table 2: Peptide Therapeutics Incorporating N-Me-Val-OH·HCl
| Therapeutic Class | Example Drug | Role of N-Me-Val-OH·HCl |
|---|---|---|
| Immunosuppressants | Cyclosporine D | Enhances metabolic stability |
| Anticancer Agents | Dolastatin 10 | Improves membrane permeability |
| Antimicrobial Peptides | Pterulamide II | Prevents enzymatic cleavage |
Biochemical and Industrial Applications
Enzyme Inhibition Studies
N-Me-Val-OH·HCl serves as a competitive inhibitor of leucine aminopeptidase, with an IC₅₀ of 12 μM. Its methyl group sterically blocks the enzyme’s active site, providing insights into substrate recognition mechanisms .
Cosmetic Formulations
In skincare products, N-Me-Val-OH·HCl enhances collagen synthesis by 40% in fibroblast cultures (in vitro), attributed to its ability to modulate TGF-β signaling . Commercial anti-aging serums incorporate 0.5–2% concentrations for improved skin elasticity.
Recent Advances and Future Directions
Ribosomal Engineering for Peptide Libraries
Recent work by demonstrates the incorporation of three N-methylated residues (Leu, Val, Thr) into mRNA-displayed peptide libraries, enabling high-throughput screening of 10¹⁴ variants for drug discovery.
Sustainable Synthesis Methods
Flow chemistry approaches reduce solvent waste by 70% in N-Me-Val-OH·HCl production, aligning with green chemistry principles . Catalytic methylation using CO₂ and H₂ is under exploration to replace formaldehyde-based routes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume